molecular formula C27H25N3O2 B2765519 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-98-2

8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2765519
CAS No.: 866810-98-2
M. Wt: 423.516
InChI Key: GKXKFUBSEFISHN-UHFFFAOYSA-N
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Description

The compound 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic small molecule that features a complex polyheterocyclic architecture based on a pyrazolo[4,3-c]quinoline core. This scaffold is of significant interest in medicinal chemistry and chemical biology for the design and discovery of novel bioactive molecules. While the specific biological profile and research applications of this exact compound require further investigation, closely related pyrazolo[4,3-c]quinoline and pyrazolo[4,3-c]cinnoline analogs have been identified in scientific literature as key scaffolds with potential therapeutic relevance. For instance, certain derivatives based on this core structure have been investigated as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a high-priority target for neurological and psychiatric disorders . The presence of multiple substituents, including the 8-ethoxy, 4-methoxyphenyl, and (3-methylphenyl)methyl groups, offers diverse possibilities for molecular interaction and modulation of protein function. Researchers may explore this specific molecule as a chemical tool for probing biological pathways in neuroscience, or as a lead structure for the development of new agents targeting GPCRs and other protein families. Its structural complexity also makes it a valuable intermediate for diversity-oriented synthesis and the generation of chemical libraries for high-throughput screening. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(17-30(25)16-19-7-5-6-18(2)14-19)26(28-29-27)20-8-10-21(31-3)11-9-20/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXKFUBSEFISHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the subsequent introduction of the functional groups. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Position 8 : Ethoxy groups (target compound) increase lipophilicity compared to methyl groups (e.g., ).
  • phenyl or methylphenyl groups .
  • Position 5 : Bulky 3-methylbenzyl (target) may reduce steric hindrance compared to 2-methoxybenzyl or fluorobenzyl .

Physicochemical Properties

Property Target Compound 8-Methyl Analog 5-(2-Methoxybenzyl) Analog 3-(4-Ethylphenyl) Derivative
XLogP3 4.9 5.2 4.7 5.4
Hydrogen Bond Acceptors 4 3 5 4
Rotatable Bonds 6 5 7 6

Analysis :

  • The target compound’s moderate lipophilicity (XLogP3 = 4.9) balances membrane permeability and solubility, critical for bioavailability.
  • Higher rotatable bond counts (e.g., 7 in ) may reduce conformational stability compared to the target .

Biological Activity

8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a novel compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique heterocyclic structure with multiple substituents that enhance its biological activity. The chemical formula is C20H24N4O3C_{20}H_{24}N_4O_3, and its molecular weight is approximately 368.4 g/mol. The presence of an ethoxy group, a methoxyphenyl group, and a 3-methylphenylmethyl group contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazoloquinoline derivatives exhibit a range of significant biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazoloquinolines can inhibit various bacterial strains. For example, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : The compound's structure suggests potential as an anticancer agent by inhibiting key signaling pathways involved in tumor growth. Its ability to bind effectively to various biological targets enhances its potential in cancer therapy .
  • Kinase Inhibition : Pyrazoloquinolines are known to act as kinase inhibitors, which are crucial in cancer treatment. The specific interactions with kinases can lead to selective inhibition of cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound demonstrates high binding affinity for several kinase targets, possibly through hydrogen bonding and hydrophobic interactions within the ATP-binding pocket .
  • Inhibition of Cell Proliferation : By disrupting key signaling pathways in cancer cells, the compound can inhibit proliferation and induce apoptosis in malignant cells.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various pyrazoloquinoline derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be in the low micromolar range, suggesting that further optimization could enhance its efficacy .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
5-benzyl-8-ethoxy-3-pheny -5H-pyrazolo[4,3-c]quinolineContains benzyl instead of methyl groupsExhibits distinct anti-inflammatory properties
4-chloro-1H-pyrazolo[4,3-c]quinolin -3-aminesChlorinated derivatives with amino groupsEnhanced solubility and bioavailability
Pyrazolo[4,3-c]quinolines with hydroxyl groupsHydroxyl substitutions on phenyl ringsIncreased antioxidant activity

This table illustrates the diversity within the pyrazoloquinoline class while emphasizing the unique substituents present in this compound that contribute to its distinct properties.

Q & A

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., COX-2) by simulating ligand-receptor interactions. Halogen substituents (Cl, F) enhance binding via hydrophobic contacts .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD >2 Å indicates poor target engagement .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with bioactivity .

What structural features influence biological activity?

Basic
Critical features include:

  • Ethoxy Group : Enhances solubility and metabolic stability .
  • 3-Methylbenzyl Substituent : Increases lipophilicity, improving membrane permeability .
  • Methoxyphenyl Ring : Participates in π-π stacking with aromatic residues in enzyme active sites .

How to design experiments for structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (Me, Et), or electron-withdrawing groups (NO2_2) at positions 3 and 5 .
  • Biological Assays : Test analogs against panels (e.g., NCI-60 cancer cell lines) to correlate structural changes with IC50_{50} values .
  • Statistical Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) driving activity .

How to resolve contradictions in reported biological activities?

Q. Advanced

  • Assay Standardization : Compare protocols for cell viability (MTT vs. ATP-luciferase) or enzyme inhibition (fluorescence vs. radiometric) .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid degradation .
  • Target Profiling : Employ kinome-wide screening to identify off-target effects .

What are the typical biological targets and assays used?

Q. Basic

  • Targets : COX-2, topoisomerase II, and benzodiazepine receptors .
  • Assays :
    • Enzymatic Inhibition : Spectrophotometric measurement of COX-2 activity (IC50_{50} < 1 µM) .
    • Antimicrobial Testing : Broth microdilution against S. aureus (MIC reported as 8 µg/mL) .

How to validate the mechanism of action in enzymatic assays?

Q. Advanced

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and stoichiometry .
  • Mutagenesis : Engineer enzyme mutants (e.g., COX-2 Val523Ala) to confirm critical binding residues .

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